

# 3-(3-(benzyloxy)phenyl)acrylic acid chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(3-(BenzylOxy)phenyl)acrylic acid

Cat. No.: B043721

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## An In-depth Technical Guide to 3-(3-(benzyloxy)phenyl)acrylic acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-(3-(benzyloxy)phenyl)acrylic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Core Chemical Properties and Structure

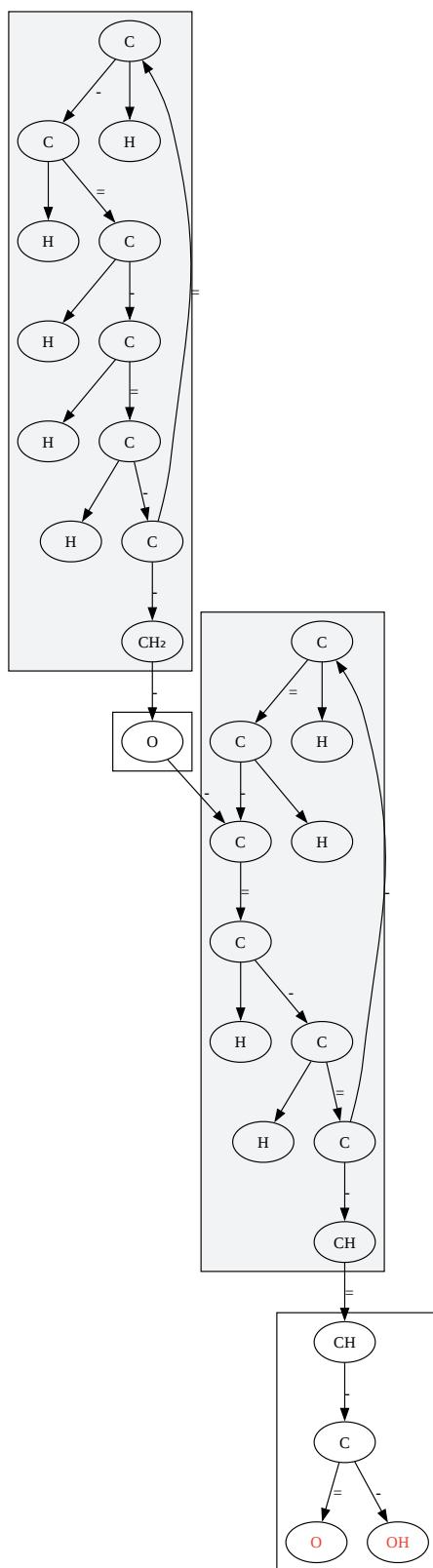
**3-(3-(benzyloxy)phenyl)acrylic acid**, also known as 3-benzyloxycinnamic acid, is a carboxylic acid derivative.<sup>[1]</sup> Its structure features a phenyl ring substituted with a benzyloxy group at the meta position, attached to an acrylic acid moiety.<sup>[2]</sup> The presence of the acrylic acid group suggests the potential for this molecule to undergo addition reactions and polymerization. The common isomer is the (E)-isomer, where the substituents on the double bond are on opposite sides.<sup>[2]</sup>

## Chemical Structure Identifiers

The chemical structure of (E)-3-(3-(benzyloxy)phenyl)acrylic acid can be represented by the following identifiers:

- IUPAC Name: (E)-3-(3-(benzyloxy)phenyl)prop-2-enoic acid<sup>[2]</sup>

- SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O[1]
- InChI: InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+[2]
- InChIKey: OFMOWGZEBJKDCT-MDZDMXLPSA-N[2]

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## Physicochemical Properties

A summary of the key physicochemical properties of **3-(3-(benzyloxy)phenyl)acrylic acid** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	254.28 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
CAS Number	122024-75-3	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	46.53 Å <sup>2</sup>	<a href="#">[1]</a>
logP	3.3634	<a href="#">[1]</a>
Hydrogen Bond Donors	1	<a href="#">[1]</a>
Hydrogen Bond Acceptors	2	<a href="#">[1]</a>
Rotatable Bonds	5	<a href="#">[1]</a>

## Spectroscopic Data

Detailed spectroscopic data for **3-(3-(benzyloxy)phenyl)acrylic acid** is not widely available in the public domain. However, based on the known structure, the following characteristic signals would be expected:

- <sup>1</sup>H NMR: Signals corresponding to the vinyl protons of the acrylic acid moiety, aromatic protons from both the phenyl and benzyl groups, a singlet for the methylene protons of the benzyl group, and a broad singlet for the carboxylic acid proton. The coupling constant between the vinyl protons would be indicative of the (E)-isomer.
- <sup>13</sup>C NMR: Carbon signals for the carboxylic acid, the double bond carbons, aromatic carbons, and the methylene carbon of the benzyl group.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=C stretching of the double bond and aromatic rings, and C-O stretching of the ether linkage. The IR spectrum of acrylic acid shows a characteristic broad O-H stretching envelope from approximately 3800 to 2000  $\text{cm}^{-1}$  and a strong C=O stretch.[4]

## Experimental Protocols: Synthesis

The most common method for the synthesis of **3-(3-(benzyloxy)phenyl)acrylic acid** is through the benzylation of 3-(3-hydroxyphenyl)acrylic acid via a Williamson ether synthesis.

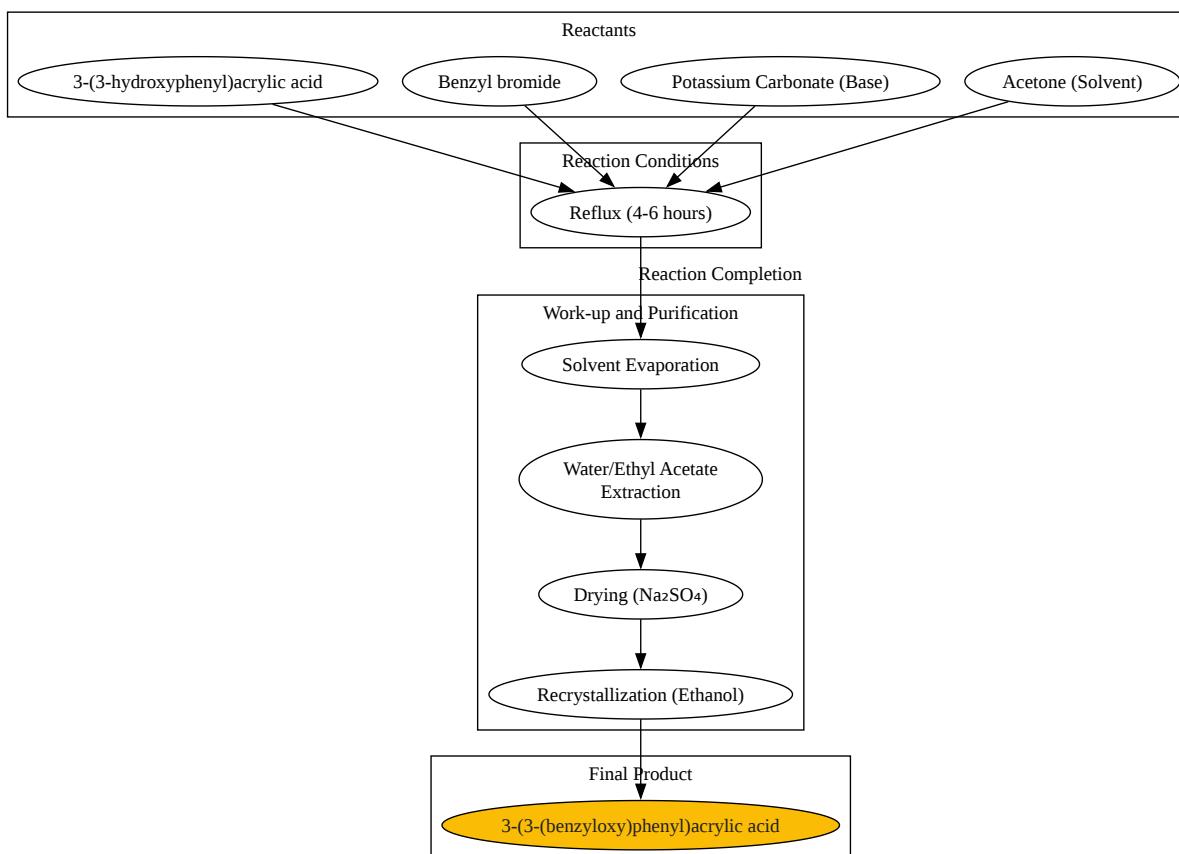
## Materials and Reagents

- 3-(3-hydroxyphenyl)acrylic acid
- Benzyl bromide
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Acetone
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol

## Synthesis Procedure

- Reaction Setup: To a solution of 3-(3-hydroxyphenyl)acrylic acid (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents). Stir the mixture at room temperature for 30 minutes.
- Benzylation: Add benzyl bromide (1.2 equivalents) to the reaction mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.
- Extraction: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer to obtain the crude product. Purify the crude product by recrystallization from ethanol to yield pure **3-(3-(benzyloxy)phenyl)acrylic acid**.

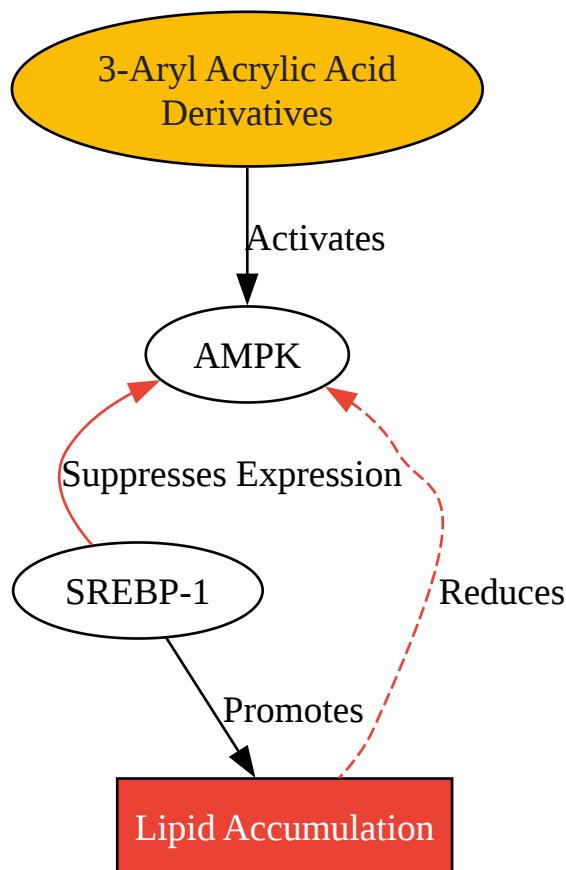
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## Potential Biological Activity

While specific biological activities for **3-(3-(benzyloxy)phenyl)acrylic acid** are not extensively documented, research on structurally related compounds provides insights into its potential therapeutic applications.

## AMPK Activation

Derivatives of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been synthesized and evaluated as activators of AMP-activated protein kinase (AMPK).<sup>[5]</sup> AMPK is a key regulator of cellular energy homeostasis.<sup>[6]</sup> Activation of AMPK has been shown to reduce lipid accumulation, suggesting that compounds with this mechanism of action could be potential therapeutic candidates for non-alcoholic fatty liver disease (NAFLD).<sup>[5]</sup> Given the structural similarity, **3-(3-(benzyloxy)phenyl)acrylic acid** may warrant investigation for similar activities.



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## STAT3 Signaling Pathway Inhibition

Benzylxyphenyl derivatives have been investigated as inhibitors of the STAT3 signaling pathway.<sup>[7]</sup> The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, and its abnormal activation is implicated in the development and progression of several human cancers.<sup>[8][9]</sup> Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.<sup>[10]</sup> The benzylxyphenyl moiety in **3-(3-(benzylxy)phenyl)acrylic acid** makes it a candidate for investigation as a potential STAT3 inhibitor.

## Conclusion

**3-(3-(benzylxy)phenyl)acrylic acid** is a versatile chemical compound with a well-defined structure and established synthesis protocols. While specific biological data for this exact molecule is limited, the activities of structurally related compounds suggest potential applications in metabolic disorders and oncology. Further research is warranted to fully elucidate its spectroscopic properties and explore its therapeutic potential.

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